2-methyl-N-(2-pyridin-2-ylethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGMAKXWNLGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378949 | |
| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92733-82-9 | |
| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Pyridine Amine Ligands in Contemporary Chemical Research
Pyridine-amine ligands are a class of organic compounds that contain at least one pyridine (B92270) ring and one amine group. These functional groups are Lewis bases, capable of donating their lone pair of electrons to a metal center, making them excellent ligands for forming coordination complexes. The combination of a soft pyridine donor and a hard amine donor in a single molecule allows these ligands to bind to a wide variety of metal ions, leading to complexes with diverse geometries and electronic properties.
The versatility of pyridine-amine ligands has led to their application in numerous areas of chemical research. They are integral components in the design of catalysts for organic synthesis, including polymerization reactions. For instance, palladium(II) complexes featuring N-(pyridin-2-ylmethyl)aniline derivatives have been investigated for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net Furthermore, the ability to systematically modify the electronic and steric properties of the ligand by changing substituents on the pyridine or aniline (B41778) rings allows for the fine-tuning of the resulting metal complex's reactivity and stability. This tunability is a key reason for their prominence in fields such as bioinorganic chemistry, where they are used to model the active sites of metalloenzymes, and in materials science for the construction of novel coordination polymers and supramolecular assemblies. rsc.org
Structural Classification and Nomenclature Within the N Pyridin 2 Ylethyl Aniline Family
The compound 2-methyl-N-(2-pyridin-2-ylethyl)aniline belongs to the broader family of N-(Pyridin-2-ylethyl)anilines. The systematic nomenclature for this family follows IUPAC conventions, where the aniline (B41778) nitrogen is designated as 'N', and the substituents on both the aniline and pyridine (B92270) rings are numbered accordingly.
Structural Features: The core structure consists of three key components:
A Pyridine Ring: Typically connected at the 2-position.
An Aniline Ring: A benzene (B151609) ring substituted with an amino group.
An Ethyl Linker: A two-carbon chain (-CH2-CH2-) connecting the pyridine ring to the nitrogen atom of the aniline.
The subject compound, this compound, is specifically defined by a methyl group (-CH3) at the 2-position (ortho-position) of the aniline ring. This substitution has significant steric and electronic implications for its coordination behavior compared to its unsubstituted parent, N-(2-(pyridin-2-yl)ethyl)aniline.
These molecules act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group, forming a stable chelate ring. X-ray diffraction studies on the related compound N-(2-(2-pyridyl)-ethyl)aniline and its cobalt(II) chloride complex reveal significant conformational changes upon coordination. pku.edu.cn In its free state, the torsion angle between the pyridine and benzene rings is minimal (5.0°), but upon forming a complex, this angle increases dramatically to 73.7°. pku.edu.cn This flexibility in the ethyl linker allows the ligand to adopt a suitable conformation to accommodate the geometric preferences of the metal ion.
| Property | Value |
|---|---|
| CAS Number | 92733-82-9 |
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| SMILES | Cc1ccccc1NCCc1ccccn1 |
Current Academic Research Landscape and Emerging Applications in Fundamental Chemical Science
Established Synthetic Pathways for N-(Pyridin-2-ylethyl)aniline Derivatives
The construction of the N-(pyridin-2-ylethyl)aniline scaffold can be achieved through several established synthetic methodologies, including reductive amination, condensation reactions to form Schiff base precursors, and multi-component reaction strategies.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the formation of carbon-nitrogen bonds. In the context of this compound, this strategy typically involves the reaction of 2-(2-aminoethyl)pyridine (B145717) with o-tolualdehyde. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option.
A plausible reaction scheme is presented below:
Table 1: Key Reagents in the Reductive Amination for this compound Synthesis
| Reagent | Role |
| 2-(2-aminoethyl)pyridine | Primary amine source |
| o-tolualdehyde | Carbonyl compound |
| Sodium triacetoxyborohydride (STAB) | Reducing agent |
| Dichloromethane (DCM) or Dichloroethane (DCE) | Solvent |
| Acetic acid | Catalyst (optional) |
This one-pot tandem procedure is highly efficient and offers excellent yields for N-Boc protected secondary amines when (Boc)2O is used in conjunction with STAB. researchgate.net
Condensation Reactions for Analogous Schiff Base Precursors
The formation of a Schiff base (imine) through the condensation of an amine and a carbonyl compound is a reversible reaction that can be driven to completion by removal of water. For the synthesis of precursors to N-(pyridin-2-ylethyl)aniline derivatives, 2-(2-aminoethyl)pyridine can be condensed with a suitable substituted benzaldehyde. While not directly producing the target saturated amine, the resulting Schiff base can be readily isolated and subsequently reduced in a separate step to yield the final product. This two-step approach can sometimes offer advantages in terms of purification and characterization of the intermediate. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, related pyridine-containing structures are accessible through such strategies. For instance, the synthesis of polysubstituted pyridines can be achieved through the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) source. ijpsonline.comacgpubs.org The development of a novel MCR to directly access the N-(pyridin-2-ylethyl)aniline scaffold remains an area of interest for synthetic chemists.
Derivatization and Functionalization Strategies of the Ligand Scaffold
The this compound scaffold presents multiple sites for further chemical modification, allowing for the fine-tuning of its electronic and steric properties. Key strategies include the introduction of substituents on the aromatic rings and modifications at the nitrogen atom.
Introduction of Aromatic Ring Substituents
The aniline and pyridine (B92270) rings of the molecule are amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the methyl group and the amino linkage on the aniline ring, and the nitrogen atom on the pyridine ring) will govern the position of newly introduced functional groups. For example, nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce a variety of substituents, thereby modulating the ligand's properties. However, the reaction conditions must be carefully controlled to avoid undesired side reactions, such as oxidation of the aniline moiety or quaternization of the pyridine nitrogen.
N-Alkylation and N-Arylation Approaches
The secondary amine nitrogen in this compound is a nucleophilic center and can readily undergo N-alkylation or N-arylation. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex chains. Transition-metal-free direct N-alkylation of anilines using alcohols has also been reported, offering a greener alternative to the use of alkyl halides. rsc.org
N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a new carbon-nitrogen bond between the secondary amine and an aryl halide or triflate, providing access to a diverse array of tri- and tetra-substituted amine derivatives.
Table 2: Common Reagents for N-Alkylation and N-Arylation
| Transformation | Reagents |
| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), Base (e.g., K2CO3, NaH) |
| N-Arylation | Aryl halide (e.g., bromobenzene), Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Chemical Reactivity and Transformation Pathways
The unique structure of this compound, which combines an electron-rich aniline ring with an electron-deficient pyridine ring linked by a flexible ethyl bridge, gives rise to a complex and interesting chemical reactivity. The compound can undergo reactions targeting the aniline ring, the pyridine ring, the secondary amine nitrogen, or the benzylic protons of the ethyl linker.
The oxidation of this compound can proceed through several pathways, primarily involving the aniline moiety and the secondary amine. While specific studies on this molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of N-alkylanilines and related compounds.
Chemical oxidation of anilines can lead to a variety of products, including nitrobenzenes and benzoquinones, depending on the oxidizing agent and reaction conditions. openaccessjournals.com For instance, the reaction of aniline derivatives with hydroxyl radicals can proceed via two main pathways: direct hydrogen abstraction from the amino group to form an anilino radical, or radical addition to the aromatic ring to form OH adducts. rsc.org In the case of this compound, oxidation could potentially lead to the formation of N-centered radicals, which are key intermediates in the formation of various coupled products or further oxidized species.
A significant transformation pathway for secondary amines like this compound is the formation of imines. Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. redalyc.org However, imine analogs can also be formed from secondary amines through oxidative processes. For example, the oxidation of the ethyl bridge, particularly at the carbon adjacent to the nitrogen, could yield an enamine intermediate that tautomerizes to an imine.
Furthermore, imine analogs can be synthesized by reacting a suitable aniline with a pyridine-based carbonyl compound. For instance, the condensation of 4-nitroaniline (B120555) with 2-pyridinecarboxaldehyde, catalyzed by acetic acid, yields the corresponding imine, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. researchgate.net A similar strategy could be envisioned for the synthesis of imine analogs related to the target compound. The general conditions for such imine formations are often straightforward, involving refluxing the reactants in a suitable solvent.
| Aniline Reactant | Carbonyl Reactant | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-nitroaniline | 2-pyridinecarboxaldehyde | Acetic acid / Benzene (B151609) | Reflux, 6h | Not specified | researchgate.net |
| 2,4,6-trimethyaniline | Pyridine-2-carboxaldehyde | Formic acid / Methanol | Reflux, 4h | 76% | researchgate.net |
Reactions of the Aniline Moiety:
The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amino group. byjus.com This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen atom. However, in this compound, the positions are influenced by both the N-alkyl group and the o-methyl group.
Halogenation: Aniline reacts readily with bromine water to produce 2,4,6-tribromoaniline. byjus.com For the title compound, halogenation would be expected to occur at the activated positions on the aniline ring that are sterically accessible.
Nitration: The nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The highly acidic medium can protonate the amino group, forming an anilinium ion which is a meta-directing group. This often results in a mixture of para and meta isomers. byjus.comyoutube.com To achieve selective para-nitration, the amino group is often first protected by acetylation.
Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com
Nucleophilic Substitution: While the aniline ring itself is electron-rich and generally unreactive towards nucleophiles, N-alkylanilines can participate in nucleophilic substitution reactions at the nitrogen atom. ucalgary.ca The lone pair on the nitrogen makes it a potential nucleophile that can react with alkyl halides in SN2 reactions. ucalgary.ca
The presence of the 2-methyl group on the aniline ring provides steric hindrance that may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position.
Reactions of the Pyridine Moiety:
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.
Electrophilic Substitution: Electrophilic substitution on pyridine is difficult and requires harsh conditions, typically affording the 3-substituted product. youtube.com The reactivity is often compared to that of nitrobenzene. youtube.com The reactivity can be enhanced by introducing electron-donating groups or by converting the pyridine to its N-oxide. youtube.comyoutube.com
Nucleophilic Substitution: Pyridine and its derivatives can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially when a good leaving group is present. The reaction proceeds through an addition-elimination mechanism.
Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily reacts with alkyl halides to form N-alkylpyridinium salts and with acids to form pyridinium (B92312) salts. This can also occur with organometallic reagents like MeLi. nih.gov
Oxidation to N-Oxide: The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents such as hydrogen peroxide or peracids. youtube.com This transformation alters the reactivity of the ring, activating the 2- and 4-positions for both nucleophilic and electrophilic attack. youtube.com
| Reaction Type | Aniline Moiety | Pyridine Moiety |
|---|---|---|
| Electrophilic Substitution | Highly activated, ortho/para directing | Deactivated, meta directing, requires harsh conditions |
| Nucleophilic Substitution | Generally unreactive (ring), N-atom is nucleophilic | Susceptible at C-2 and C-4 (if leaving group is present) |
| Reaction with Acids | Forms anilinium salts (deactivating) | Forms pyridinium salts |
| Oxidation | Forms various products (e.g., anilino radicals, quinones) | Forms Pyridine N-oxide at the nitrogen atom |
General Principles of N,N'-Bidentate Ligand Coordination to Transition Metals
The coordination of ligands to a central metal atom or ion is a fundamental concept in transition metal chemistry, forming the basis of coordination compounds. uwimona.edu.jm Ligands are ions or neutral molecules that possess at least one donor atom with a lone pair of electrons, which can be donated to a central metal atom (a Lewis acid) to form a coordinate covalent bond. libretexts.org
Ligands are classified by the number of donor atoms they use to bind to the metal center. libretexts.org Those with two donor atoms are termed bidentate ligands. libretexts.org The compound this compound functions as an N,N'-bidentate ligand, meaning it coordinates to a metal center through its two nitrogen atoms: one from the pyridine ring and one from the aniline group.
When a bidentate ligand binds to a metal ion, it forms a ring structure known as a chelate ring. libretexts.orglibretexts.org This process is called chelation. numberanalytics.com The resulting complex, which contains one or more chelate rings, is called a chelate complex. libretexts.org The formation of these ring structures significantly enhances the stability of the complex compared to analogous complexes formed with similar monodentate ligands (ligands that bind through only one donor atom). tutorchase.com This increased stability is known as the chelate effect . libretexts.orgnumberanalytics.comtutorchase.com The chelate effect is primarily an entropy-driven phenomenon; the formation of a chelate from a polydentate ligand results in a net increase in the number of free-moving species in the system, leading to a favorable increase in entropy and a more stable complex. uwimona.edu.jmtutorchase.com The stability of chelated complexes is also influenced by the size of the chelate ring, with five- and six-membered rings generally being the most stable. slideshare.net
The coordination of N,N'-bidentate ligands to a transition metal ion results in complexes with specific geometries, which are determined by the coordination number of the metal. Common coordination numbers for transition metals are four and six, leading to square planar, tetrahedral, or octahedral geometries. libretexts.org
Synthesis and Characterization of Metal Complexes
A review of scientific literature did not yield specific studies on the synthesis or characterization of metal complexes involving the ligand this compound. Therefore, the following sections on specific copper(II) and palladium(II) complexes cannot be detailed with experimental findings for this particular compound.
No research findings were available in the search results regarding the synthesis and characterization of mononuclear, dimeric, polymeric, or halogen-bridged copper(II) complexes with the specific ligand this compound.
There is no available information from the search results on the formation of mononuclear copper(II) complexes with this compound.
There is no available information from the search results on the formation of dimeric or polymeric copper(II) architectures with this compound.
There is no available information from the search results on the formation of halogen-bridged copper(II) systems with this compound.
No research findings were available in the search results regarding the synthesis and characterization of palladium(II) complexes with the specific ligand this compound.
Palladium(II) Complexes
Distorted Square Planar Geometries and Substituent Effects
No specific research findings detailing the formation of distorted square planar complexes between this compound and metal ions such as Pd(II) or Pt(II) were identified. General principles of coordination chemistry suggest that square planar geometries are common for d⁸ metal ions. The electronic and steric effects of the methyl substituent on the aniline ring would be expected to influence the precise coordination geometry and reactivity of such complexes; however, without experimental data, any discussion would be purely speculative.
Zinc(II) and Cadmium(II) Complexes
Distorted Tetrahedral and Octahedral Coordination Environments
There is no specific information available on the synthesis and structural characterization of zinc(II) or cadmium(II) complexes with this compound that would confirm the existence of distorted tetrahedral or octahedral coordination environments. While studies on similar ligands show that zinc(II) can adopt a distorted tetrahedral geometry and that both zinc(II) and cadmium(II) can form six-coordinate octahedral complexes, these findings cannot be directly attributed to the title compound. researchgate.net
Trigonal Bipyramidal Geometries
No published studies were found that describe the formation of zinc(II) or cadmium(II) complexes with this compound exhibiting a trigonal bipyramidal geometry. Research on analogous systems has shown that dimeric cadmium complexes can adopt a five-coordinate trigonal bipyramidal geometry, but this has not been documented for the specific ligand . researchgate.net
Cobalt(II) Complexes
Information regarding the synthesis and characterization of Cobalt(II) complexes specifically with the this compound ligand is not available in the surveyed literature.
Iridium(III) and Rhodium(III) Complexes
Similarly, there are no specific research articles detailing the synthesis, structure, or reactivity of Iridium(III) or Rhodium(III) complexes with the this compound ligand.
Silver(I) Complexes
Silver(I) ions, having a d10 electronic configuration, are flexible in their coordination geometry, commonly forming linear, trigonal, and tetrahedral complexes. The interaction of Ag(I) with N-donor ligands, particularly those containing pyridine moieties, has been a subject of significant study. jscimedcentral.comnih.gov When this compound coordinates to a silver(I) center, it is expected to form a stable five-membered metallacycle. scielo.org.conih.gov
The characterization of such complexes typically involves various spectroscopic techniques. For instance, in a related silver(I) complex with a 2-(2-pyridyl)benzimidazole (B74506) ligand, coordination through the nitrogen atoms was confirmed by IR, UV-Visible, XPS, and NMR spectroscopy. scielo.org.co The formation of a metal-N bond is often observed in the XPS N1s spectrum as distinct signals. scielo.org.co The coordination environment can be further elucidated through single-crystal X-ray diffraction, which for many silver(I) complexes with bidentate N-donor ligands reveals the specific geometry and bond parameters. nih.gov
Table 1: Expected Spectroscopic Data for a [Ag(this compound)]+ Complex
| Spectroscopic Technique | Expected Observation | Rationale |
|---|---|---|
| FT-IR | Shift in C=N and N-H stretching frequencies. | Coordination of pyridine and aniline nitrogen atoms to the Ag(I) center alters the electron density and bond strengths within the ligand. |
| 1H-NMR | Downfield shift of pyridine and aniline protons. | The deshielding effect of the metal center on the protons adjacent to the coordinating nitrogen atoms. |
| 13C-NMR | Shift in the signals of carbon atoms adjacent to the N-donors. | Changes in the electronic environment upon complexation. |
| XPS | Distinct signals in the N1s spectrum. | The presence of metal-N bonds creates different electronic states for the nitrogen atoms. scielo.org.co |
Ligand Field Theory and Electronic Structure Elucidation of Metal Complexes
Ligand Field Theory (LFT) is a sophisticated model that merges principles from crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orgnumberanalytics.com It analyzes the interaction between the valence orbitals of the central metal ion and the orbitals of the surrounding ligands. wikipedia.org For a transition metal complex of this compound, the lone pairs of electrons on the two nitrogen donor atoms interact with the metal's d-orbitals.
This interaction removes the degeneracy of the d-orbitals, splitting them into distinct energy levels. In an octahedral complex, for example, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg* set (dz², dx²-y²). libretexts.orglibretexts.org The energy separation between these sets is denoted as ΔO (the ligand field splitting parameter).
The magnitude of ΔO is determined by the nature of the metal-ligand interactions:
σ-Bonding : The direct overlap of the nitrogen lone-pair orbitals with the metal's d-orbitals raises the energy of the eg* orbitals. wikipedia.org
π-Bonding : The pyridine ring of the ligand has empty π* orbitals that can accept electron density from the metal's filled t2g orbitals (π-backbonding). This interaction lowers the energy of the t2g orbitals and consequently increases the magnitude of ΔO. libretexts.org Conversely, the aniline moiety may act as a π-donor, which could potentially decrease ΔO.
Chelate Ring Conformation and Flexibility in Coordinated States
Upon coordination to a metal ion, the this compound ligand forms a five-membered chelate ring with the atomic sequence M-N(pyridine)-C-C-N(aniline). The formation of such a ring is thermodynamically favorable, an observation known as the chelate effect. This effect leads to enhanced stability of the complex compared to analogous complexes with monodentate ligands. researchgate.net
A five-membered saturated ring, like the one formed here, is not planar and adopts puckered conformations to minimize steric strain. The two primary, low-energy conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The flexibility of this chelate ring allows it to switch between these conformations.
Stereochemical Analysis of Metal-Ligand Interactions
The coordination of the bidentate this compound ligand to a metal center can result in a variety of stereochemical arrangements, depending on the coordination number of the metal and the stoichiometry of the complex.
Four-Coordinate Complexes : For a complex with the general formula [M(L)2]n+, where L is the bidentate ligand, a metal ion like Pd(II) or Pt(II) would likely adopt a square planar geometry. nih.govresearchgate.net This arrangement would result in cis and trans isomers, with the cis isomer being chiral. Tetrahedral geometries are also possible, particularly for d10 ions like Zn(II). mdpi.com
Six-Coordinate Complexes : With metal ions that prefer a coordination number of six, such as Co(II), Fe(II), or Cd(II), octahedral complexes are typically formed. nih.govwhiterose.ac.uk
For complexes of the type [M(L)2X2] (where X is a monodentate ligand), cis and trans isomers are possible.
For tris-chelate complexes of the type [M(L)3]n+, two geometric isomers can form: facial (fac), where the three pyridine nitrogens (and three aniline nitrogens) occupy one face of the octahedron, and meridional (mer), where they occupy a plane bisecting the octahedron.
Furthermore, these octahedral tris-chelate complexes lack a plane of symmetry and are therefore chiral, existing as a pair of non-superimposable mirror images known as the Δ (delta) and Λ (lambda) enantiomers.
The steric demands of the 2-methylphenyl group can play a crucial role in determining which isomer is preferentially formed, often favoring less sterically crowded arrangements. researchgate.net
Table 2: Potential Geometries and Isomerism for Metal Complexes of this compound (L)
| Complex Stoichiometry | Coordination Number | Common Geometry | Possible Isomers |
|---|---|---|---|
| [M(L)X2] | 4 | Square Planar | N/A |
| [M(L)2] | 4 | Square Planar, Tetrahedral | cis / trans (Square Planar) |
| [M(L)2X2] | 6 | Octahedral | cis / trans |
Polymerization Catalysis
The structural and electronic properties of metal complexes derived from this compound and related ligands can be finely tuned, making them effective catalysts for the synthesis of polymers with controlled molecular weights and stereochemistry.
Methyl Methacrylate (B99206) (MMA) Polymerization
In the presence of a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), metal complexes of pyridinyl-aniline ligands demonstrate significant activity in the polymerization of methyl methacrylate (MMA), a key monomer for the production of acrylic plastics.
Influence of Metal Center (e.g., Pd(II), Zn(II), Co(II), Cd(II)) on Catalytic Activity and Stereoselectivity
The choice of the central metal ion in these complexes plays a crucial role in determining the catalytic performance, including activity, the molecular weight of the resulting poly(methyl methacrylate) (PMMA), and its stereoselectivity. researchgate.netresearchgate.net Research on structurally related N-methyl-N-(pyridin-2-ylmethyl)aniline and 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligands reveals distinct differences in catalytic behavior among various divalent metal centers.
Palladium(II) complexes exhibit high catalytic activity. For instance, a Pd(II) complex with a 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand showed an activity of 3.80 × 10⁴ g PMMA/(mol Pd·hr), producing high molecular weight PMMA (9.12 × 10⁵ g/mol ). researchgate.net Similarly, a Pd(II) complex of N-methyl-N-(pyridin-2-ylmethyl)aniline demonstrated a moderate activity of 3.03 × 10⁴ g PMMA/(mol Pd·h). researchgate.net Both catalyst systems yielded syndio-enriched PMMA, with syndiotacticity (rr) values of approximately 0.68, indicating a preference for alternating stereochemistry in the polymer backbone. researchgate.netresearchgate.net
Cobalt(II) complexes have also proven to be highly effective. A Co(II) complex bearing an iminopyridine ligand, (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine, displayed the highest catalytic activity among a series of tested complexes, reaching 4.48 × 10⁴ g PMMA/(mol Co·h). researchgate.net This system also produced high molecular weight (11.1 × 10⁵ g/mol ) syndio-enriched PMMA. researchgate.net
Zinc(II) complexes are also active catalysts for MMA polymerization. A Zn(II) complex with an N-cyclohexyl substituted imine moiety achieved an activity of 3.33 × 10⁴ g PMMA/(mol Zn·h), yielding high molecular weight (9.62 × 10⁵ g/mol ) and moderately syndiotactic PMMA. researchgate.net Studies on cadmium(II) complexes have also been conducted, demonstrating their competence in MMA polymerization, although detailed comparative activity data is less common. researchgate.net The coordination geometry of the metal center, which varies from distorted square planar for Pd(II) to distorted tetrahedral for Zn(II) and five-coordinate geometries for Co(II) and Cd(II), significantly influences the catalytic environment and thus the polymerization outcome. researchgate.netresearchgate.net
| Metal Center | Ligand Type | Catalytic Activity (g PMMA / mol M·h) | Molecular Weight (Mw, g/mol) | Syndiotacticity (rr) | Source |
|---|---|---|---|---|---|
| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 | researchgate.net |
| Pd(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline | 3.03 × 10⁴ | N/A | ~0.68 | researchgate.net |
| Co(II) | (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine | 4.48 × 10⁴ | 11.1 × 10⁵ | Syndio-enriched | researchgate.net |
| Zn(II) | N-cyclohexyl substituted iminomethylpyridine | 3.33 × 10⁴ | 9.62 × 10⁵ | Moderately Syndiotactic | researchgate.net |
Role of Ligand Structural Modifications on Polymerization Performance
Modifications to the pyridinyl-aniline ligand structure are a powerful tool for tuning the performance of the corresponding metal catalysts. Both steric and electronic properties of the ligand can influence catalytic activity and the properties of the resulting polymer. nih.gov
For example, the introduction of an N-methyl group on the aniline nitrogen has been shown to have an adverse effect on the catalytic activity of some Pd(II) complexes in MMA polymerization, though the syndiotacticity of the polymer remains largely unaffected. researchgate.net This suggests that while the modification impacts the rate of polymerization, it does not alter the stereochemical control exerted by the catalyst.
Furthermore, studies on related iminopyridine-based copper(II) complexes highlight that the complexity and orientation of substituents on the ligand architecture play an influential role in steering catalytic activities. nih.gov The steric and electronic effects of these modifications can alter the coordination environment of the metal center, thereby affecting monomer access and insertion rates.
Other Radical and Coordination Polymerization Systems
Beyond MMA, metal complexes with pyridinyl-aniline and similar amine-based chelating ligands are active in other polymerization systems. For instance, palladium(II) complexes bearing aminomethylpyridine and aminomethylquinoline derivatives have demonstrated significant activities for the addition polymerization of norbornene, reaching up to 43.2 × 10⁵ g PNB/(mol Pd·h). researchgate.net
In the realm of olefin polymerization, nickel(II) complexes with related amine-pyridine ligands, when activated by cocatalysts like MAO or EtAlCl₂, are effective catalysts for ethylene (B1197577) oligomerization and polymerization. mdpi.comnih.gov These systems can produce polyethylene (B3416737) with varying branching densities and molecular weights, depending on the specific ligand structure and reaction conditions. The steric hindrance of the ligand, for example, can influence catalyst stability and activity, with bulkier ligands sometimes leading to living polymerization characteristics. mdpi.com
Applications in Organic Transformations
The unique electronic properties and coordination capabilities of the this compound framework extend its utility to applications in organic synthesis, particularly in reactions involving the activation of otherwise inert chemical bonds.
Ligand-Based Activation of C-H Bonds
The 2-(pyridin-2-yl)aniline (B1331140) scaffold, which forms the core of the ligand , has been successfully employed as a removable directing group to promote the functionalization of C-H bonds. researchgate.netrsc.org In these applications, the pyridine nitrogen coordinates to a metal catalyst, positioning the aniline-containing part of the molecule in proximity to the metal's active site. This chelation-assisted strategy facilitates the activation of specific C(sp²)-H bonds on a substrate attached to the aniline nitrogen.
For example, 2-(pyridin-2-yl)aniline has been used as a directing group in copper-mediated C-H amination reactions. researchgate.netrsc.org This approach allows for the selective amination of the β-C(sp²)-H bonds of benzamide (B126) derivatives with a variety of amines, demonstrating good functional group tolerance. researchgate.net The ability of the pyridine-aniline unit to act as a bidentate ligand is crucial for bringing the catalytic metal center into close proximity to the target C-H bond, thereby lowering the activation energy for its cleavage and functionalization.
Mechanistic Investigations of Catalytic Cycles
Consistent with the absence of research on its catalytic application in pyridine synthesis, there are no mechanistic investigations of the catalytic cycles involving this compound metal complexes for this purpose. Mechanistic studies in the broader field of pyridine synthesis are complex and catalyst-dependent, often involving pathways such as [2+2+2] cycloadditions, condensation reactions, and C-H activation, but these have not been explored in the context of the specified ligand. acsgcipr.orgresearchgate.net
Theoretical and Computational Investigations of 2 Methyl N 2 Pyridin 2 Ylethyl Aniline and Its Complexes
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its metallic complexes.
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound and its complexes, DFT has been used to determine optimized ground state geometries, bond lengths, and bond angles. These calculations are fundamental for understanding the three-dimensional structure of the molecule and how it changes upon coordination to a metal center.
For instance, DFT calculations have been employed to model the geometry of related ligands and their complexes, providing insights into the coordination environment. The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for achieving accurate predictions of the molecular structure and electronic properties. These computational models help to elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, analysis of the HOMO-LUMO gap can predict its ability to donate or accept electrons in chemical reactions. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness indicates the resistance to change in electron distribution, with harder molecules being less reactive.
The following table summarizes key global reactivity descriptors and their calculation from HOMO and LUMO energies:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability; a larger gap implies higher stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |
This table is generated based on established DFT principles for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like chemical bonding description, including lone pairs and bond orbitals. For this compound, NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation and charge transfer.
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions. This information is valuable for understanding the stability of different conformations of the molecule and the nature of the coordination bonds in its metal complexes. For example, it can highlight the charge transfer from the ligand to the metal ion, which is a key aspect of coordination chemistry.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that complement quantum chemical studies by providing insights into the dynamic behavior and conformational preferences of molecules.
This compound is a flexible molecule with several rotatable bonds, which allows it to adopt various conformations. Molecular modeling techniques, such as conformational searches and potential energy surface scans, can be used to identify the most stable conformations and to determine the energy barriers between them.
Understanding the conformational preferences is crucial, as the specific conformation of the ligand can influence its coordination behavior and the properties of the resulting metal complex. These studies can predict which conformer is likely to be present under specific conditions and how the molecule might rearrange upon binding to a metal.
Computational methods can also be used to predict the chemical reactivity and selectivity of this compound. By mapping the electrostatic potential on the molecular surface, it is possible to identify the regions that are most susceptible to electrophilic or nucleophilic attack.
Furthermore, reaction mechanisms can be modeled to understand the pathways of chemical transformations involving this molecule. For example, computational studies can help predict the regioselectivity and stereoselectivity of reactions, which is essential for designing synthetic routes and for understanding the catalytic activity of its metal complexes. By calculating the activation energies for different reaction pathways, researchers can predict the most likely products of a reaction.
Correlation of Theoretical Predictions with Experimental Data
The validation of theoretical and computational models through comparison with experimental data is a cornerstone of modern chemical research. For this compound and its complexes, density functional theory (DFT) has become a powerful tool for predicting spectroscopic and electrochemical properties. The accuracy of these computational predictions is established by correlating them with experimentally determined values, which provides crucial insights into the electronic structure and behavior of the molecule and its derivatives. While comprehensive studies directly correlating theoretical and experimental data for this compound are not extensively documented in dedicated publications, the principles and expected outcomes can be robustly inferred from research on closely related structural analogs, such as o-toluidine (B26562), N-substituted anilines, and pyridine (B92270) derivatives. acs.orgnih.gov
Computed vs. Experimental Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to calculate spectroscopic parameters. These theoretical results are then compared with experimental data from techniques like Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy to confirm structural assignments and understand electronic transitions. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, are standard practice. The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified gas-phase model. nih.gov To improve agreement, calculated frequencies are typically multiplied by a scaling factor (commonly between 0.96 and 0.98 for B3LYP). researchgate.net Studies on analogous compounds like o-toluidine and other aniline (B41778) derivatives show an excellent linear correlation between scaled theoretical wavenumbers and experimental FT-IR peaks. acs.orgresearchgate.net Key vibrational modes for this compound, such as N-H stretching, aromatic C-H stretching, CH₃ group vibrations, and pyridine ring modes, can be accurately predicted and assigned based on these established methodologies.
Table 1: Illustrative Comparison of Computed and Experimental IR Frequencies for Analogue Structures This table presents representative data from studies on o-toluidine and aniline to demonstrate the typical correlation between theoretical and experimental values.
| Vibrational Assignment | Analogue Molecule | Experimental (FT-IR) Wavenumber (cm⁻¹) | Computed (DFT, Scaled) Wavenumber (cm⁻¹) |
| N-H Stretching | o-toluidine | 3242 | 3395 (unscaled) |
| C-H Stretching (CH₃) | o-toluidine | 2922 | 2893 (unscaled) |
| Aromatic C-H Stretching | Aniline | 3050 | 3065 |
| C=C Aromatic Stretching | Aniline | 1603 | 1610 |
| C-N Stretching | Aniline | 1277 | 1285 |
Note: Data is compiled for illustrative purposes from literature on analogue compounds. acs.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are predicted using TD-DFT calculations, which provide information on vertical excitation energies and oscillator strengths, corresponding to the λₘₐₓ values and intensities of absorption bands. nih.gov For aromatic amines and pyridine-containing compounds, the absorption bands typically arise from π→π* and n→π* transitions. nih.gov Computational studies on similar Schiff bases and aniline derivatives have shown that TD-DFT calculations can reproduce experimental UV-Vis spectra with good accuracy, particularly when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net The predicted λₘₐₓ values generally align well with experimental data, confirming the nature of the electronic transitions within the chromophoric system. nih.gov
Table 2: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λₘₐₓ) This table shows typical comparative data for aniline and a Schiff base containing aniline and thiophene (B33073) moieties.
| Compound | Solvent | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Transition Assignment |
| (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline | Ethanol | 268, 318, 411 | 266, 316, 402 | π→π, n→π |
| Aniline | Gas Phase | 239, 288 | 235, 285 | π→π* |
Note: Data is compiled for illustrative purposes from literature on analogue compounds. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.gov There is generally a strong linear correlation between the calculated and experimental chemical shifts. nih.gov Studies on a wide range of organic molecules, including pyridine derivatives and substituted anilines, have demonstrated that theoretical calculations can reliably predict chemical shifts, aiding in the complete and unambiguous assignment of experimental NMR spectra. nih.govnih.gov Deviations are often minimal and can be attributed to solvent effects and the specific choice of the DFT functional and basis set.
Table 3: Illustrative Correlation of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for a Pyridine Derivative This table presents data for a bioactive pyridine derivative to illustrate the high degree of correlation typically observed.
| Atom Type | Experimental δ (ppm) | Calculated δ (ppm) | Correlation Coefficient (R²) |
| ¹³C NMR | 112.7 - 166.9 | 113.1 - 167.5 | 0.998 |
| ¹H NMR | 2.17 - 7.50 | 2.20 - 7.55 | 0.992 |
Note: Data is compiled for illustrative purposes from literature on a complex pyridine derivative to show typical correlation strength. nih.govnih.gov
Calculated vs. Experimental Redox Potentials
The redox properties of this compound are typically investigated when it acts as a ligand in a metal complex. The redox potentials of these complexes, which correspond to metal-centered (e.g., M²⁺/M³⁺) or ligand-centered oxidation/reduction events, can be measured experimentally using techniques like cyclic voltammetry (CV).
Computational chemistry provides a framework for predicting these redox potentials. The process involves calculating the Gibbs free energies of the complex in its oxidized (G_ox) and reduced (G_red) states. The potential (E°) is then determined relative to a reference electrode, often requiring the calculation of the absolute potential of the reference itself. DFT calculations have proven effective in predicting the redox potentials of transition metal complexes with N-donor ligands. nih.gov Studies on nickel and iron complexes with bidentate and tridentate nitrogen-containing ligands show that calculated potentials often exhibit a strong linear correlation with experimental values, although absolute values may have a systematic offset. nih.govresearchgate.net This offset can be corrected by applying a linear regression analysis to a series of related compounds. The electronic effects of substituents on the ligand, such as the electron-donating methyl group in the target compound, can be accurately modeled, and their influence on the redox potentials of the resulting complexes can be predicted. nih.gov For instance, electron-donating groups on the ligand are expected to make the oxidation of the metal center more favorable, resulting in a cathodic (less positive) shift in the redox potential, a trend that is well-reproduced by DFT calculations. nih.gov
Table 4: Illustrative Comparison of Experimental and Calculated Redox Potentials for Ni(II) Complexes with Bidentate N-Ligands This table demonstrates the correlation for complexes analogous to those that could be formed with this compound.
| Complex/Ligand System | Redox Couple | Experimental E₁/₂ (V vs. Fc/Fc⁺) | Calculated E° (V vs. Fc/Fc⁺) |
| [Ni(bpy)₂(Mes)Br] (bpy = bipyridine) | Ni(II)/Ni(I) | -2.05 | -2.10 |
| [Ni(phen)₂(Mes)Br] (phen = phenanthroline) | Ni(II)/Ni(I) | -1.98 | -2.04 |
| [Ni(MeObpy)₂(Mes)Br] | Ni(II)/Ni(I) | -2.24 | -2.29 |
Note: Data is compiled for illustrative purposes from literature on analogue compounds to show typical correlation. nih.gov Redox potentials are highly dependent on the specific metal center, coordination geometry, and solvent.
Advanced Spectroscopic Characterization Techniques for 2 Methyl N 2 Pyridin 2 Ylethyl Aniline and Its Metal Complexes
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its metal complexes.
The vibrational spectrum of this compound is complex, featuring contributions from the o-toluidine (B26562) and 2-ethylpyridine moieties. The assignment of these vibrational modes is based on established literature values for related aniline (B41778) and pyridine (B92270) derivatives. asianpubs.orgnih.govresearchgate.netnih.govijseas.com
Key vibrational modes include:
N-H Stretching: A characteristic band for the secondary amine (N-H) stretching vibration is expected in the region of 3300-3500 cm⁻¹. nih.gov
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aniline and pyridine rings typically appear in the 3000-3100 cm⁻¹ range.
Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and ethyl (-CH₂-CH₂-) groups are observed between 2850 and 3000 cm⁻¹. nih.gov
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds in both the aniline and pyridine rings, as well as the carbon-nitrogen double bonds in the pyridine ring, give rise to a series of bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the N-H bond is typically found around 1500-1600 cm⁻¹.
Methyl Group Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. nih.gov
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond (aniline part) and the aliphatic carbon-nitrogen bond are expected in the 1250-1350 cm⁻¹ range.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching | 2850 - 3000 |
| C=C and C=N Stretching (Aromatic Rings) | 1400 - 1650 |
| N-H Bending | 1500 - 1600 |
| Methyl (-CH₃) Bending | 1375 - 1450 |
| C-N Stretching | 1250 - 1350 |
Upon coordination of this compound to a metal center, significant shifts in the vibrational frequencies of the ligand are observed, providing direct evidence of metal-ligand bond formation. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. nih.govscispace.com
Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to the metal center leads to a characteristic shift of the C=C and C=N stretching vibrations to higher frequencies (a blue shift). This is due to the kinematic coupling and the increase in the force constant of these bonds upon coordination.
N-H Vibrations: The coordination of the secondary amine nitrogen to the metal results in a shift of the N-H stretching vibration to a lower frequency (a red shift) and a change in the position of the N-H bending vibration. These shifts are indicative of the donation of electron density from the nitrogen to the metal.
New Vibrational Modes: In the far-infrared region of the spectrum (typically below 600 cm⁻¹), new bands appear that are not present in the free ligand. These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct proof of coordination.
The magnitude of these spectral shifts can provide qualitative information about the strength of the metal-ligand bonds.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within the this compound ligand and its metal complexes.
The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to electronic transitions within the aromatic rings.
π→π* Transitions: Intense absorption bands are expected in the UV region (typically below 300 nm) due to π→π* transitions within the aniline and pyridine rings. researchgate.netajrsp.comresearchgate.net
n→π* Transitions: A weaker absorption band may be observed at longer wavelengths (around 300-350 nm) corresponding to the n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. ajrsp.comlibretexts.org
Upon formation of metal complexes, the electronic spectrum can change significantly:
Shifts in Ligand-Based Transitions: The π→π* and n→π* transitions of the ligand are often shifted in energy upon coordination to a metal ion. These shifts are a result of the metal ion's influence on the energy levels of the ligand's molecular orbitals.
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible region of the spectrum. mdpi.comsemanticscholar.org These bands are due to the promotion of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these bands can provide information about the geometry of the complex (e.g., octahedral or tetrahedral).
Charge Transfer Bands: Intense absorption bands, known as charge transfer (CT) bands, can also appear in the spectra of metal complexes. semanticscholar.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal and ligand orbitals.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| π→π* (Ligand) | < 300 | High ( > 10,000) | Intense bands associated with the aromatic rings. |
| n→π* (Ligand) | 300 - 350 | Low ( < 2,000) | Weaker band involving non-bonding electrons on the nitrogen atom. libretexts.org |
| d-d (Metal Complexes) | 400 - 700 | Low ( < 100) | Weak bands observed in transition metal complexes, geometry-dependent. mdpi.com |
| Charge Transfer (Metal Complexes) | 350 - 600 | High ( > 5,000) | Intense bands resulting from electron transfer between ligand and metal. semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques can be used to establish connectivity between different parts of the molecule.
The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the molecular structure.
¹H NMR Spectroscopy:
Aromatic Protons: The protons on the pyridine and aniline rings are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. nih.govchemicalbook.comchemicalbook.com The distinct electronic environments of the two rings will lead to separate signals for each proton.
Ethyl Bridge Protons: The two methylene groups of the ethyl bridge (-CH₂-CH₂-) will appear as two distinct multiplets, likely in the range of 2.5-4.0 ppm.
N-H Proton: The proton of the secondary amine will give rise to a signal that can be broad and its chemical shift is dependent on the solvent and concentration. It is typically observed between 3.5 and 5.0 ppm.
Methyl Protons: The methyl group attached to the aniline ring will produce a singlet in the upfield region, around 2.0-2.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy:
Aromatic Carbons: The carbon atoms of the pyridine and aniline rings will have signals in the downfield region, from approximately 110 to 160 ppm. hmdb.caresearchgate.net
Ethyl Bridge Carbons: The two methylene carbons of the ethyl bridge will resonate in the aliphatic region, typically between 30 and 50 ppm.
Methyl Carbon: The carbon of the methyl group will appear at a higher field, usually in the range of 15-25 ppm.
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign the ¹H and ¹³C signals. researchgate.nethmdb.ca HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques are invaluable for confirming the connectivity of the molecular structure.
Investigation of Solution-Phase Dynamics and Isomerism
In solution, metal complexes of flexible ligands like this compound can exhibit dynamic behaviors and exist as a mixture of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for investigating these phenomena.
Dynamic processes such as conformational changes due to the flexible ethyl backbone or restricted rotation around the N-aryl bond can be studied. These dynamic equilibria may lead to the broadening or coalescence of NMR signals as the temperature is varied. For related metal complexes, such as those involving N,N'-bidentate ligands with iridium(III) and rhodium(III), the presence of diastereoisomers in solution has been confirmed using ¹H NMR studies at room temperature researchgate.net. It is plausible that chiral complexes of this compound could also exhibit similar isomerism in solution, which could be resolved and characterized by detailed NMR analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal complexes with unpaired electrons (paramagnetic centers) ethz.ch. It provides detailed information about the electronic structure and the local environment of the metal ion cardiff.ac.ukresearchgate.net.
For a d⁹ metal ion like copper(II), EPR spectroscopy is particularly informative cmu.edu. The interaction of the unpaired electron with the external magnetic field and with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) gives rise to characteristic EPR spectra.
In frozen solution (glass) at low temperatures, the spectrum typically resolves into components parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry of the complex. This anisotropy in the g-tensor, along with the hyperfine coupling constant (A-tensor), provides a fingerprint of the Cu(II) ion's coordination environment. For instance, studies on a related Cu(II) complex with N-(2-pyridylmethylene)aniline in a frozen toluene/methanol glass at 77 K yielded the parameters shown in the table below, which are characteristic of a monomeric copper(II) species nih.gov.
| Parameter | Value | Source |
| g∥ | 2.328 | nih.gov |
| g⊥ | 2.065 | nih.gov |
| A∥ | 142 x 10⁻⁴ cm⁻¹ | nih.gov |
| g_isotropic | 2.151 | nih.gov |
This data is for the analogous compound Methanoldinitrato[N-(2-pyridylmethylene)aniline]copper(II) and serves as an illustrative example.
The relative magnitudes of the g-tensor components are directly related to the electronic ground state of the paramagnetic metal center. For Cu(II) complexes, an axial spectrum with g∥ > g⊥ > 2.0023 is a strong indicator of an unpaired electron residing primarily in the d(x²-y²) orbital nih.gov. This ground state is typical for copper(II) ions in elongated octahedral or square pyramidal coordination geometries nih.govmdpi.com.
Conversely, an "inverse" axial spectrum where g⊥ > g∥ would suggest a d(z²) ground state, often associated with a compressed octahedral or trigonal bipyramidal geometry mdpi.com. By analyzing the EPR spectrum of a Cu(II) complex with this compound, its electronic ground state and, by extension, its likely coordination geometry could be determined.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material unimi.it.
Single-crystal X-ray diffraction provides an unambiguous determination of molecular structure, including the connectivity of atoms and their spatial arrangement unimi.itnih.gov. The experiment yields fundamental crystallographic information such as the crystal system, space group, and unit cell dimensions. This technique would allow for the unequivocal structural characterization of any crystalline metal complex of this compound.
The table below shows representative crystallographic data for a complex containing a related ligand, N,N-bis(2-pyridylmethyl)aniline nih.gov.
| Parameter | Value | Source |
| Chemical Formula | C₁₈H₁₇N₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 11.4866 (19) | nih.gov |
| b (Å) | 16.811 (3) | nih.gov |
| c (Å) | 7.7930 (12) | nih.gov |
| β (°) | 101.471 (3) | nih.gov |
| V (ų) | 1474.8 (4) | nih.gov |
This data is for the analogous compound N,N-bis(2-pyridylmethyl)aniline and serves as an illustrative example of crystallographic parameters.
The primary output of a single-crystal X-ray diffraction experiment is a detailed structural model from which precise geometric parameters can be extracted. This includes:
Coordination Geometry: The data reveals the coordination number and the geometry around the central metal ion (e.g., octahedral, square pyramidal, tetrahedral) researchgate.netnih.govmdpi.com. For example, a Cu(II) complex with a similar Schiff base ligand was found to have a square pyramidal geometry nih.gov.
Bond Lengths: The distances between the metal center and the coordinating nitrogen atoms of the this compound ligand (M-N(py), M-N(amine), M-N(aniline)) can be measured with high precision.
Bond Angles: The angles between the coordinating atoms define the geometry and reveal any distortions from an ideal polyhedron. The "bite angles" of the chelating ligand are particularly important as they indicate the degree of strain within the complex. For a related palladium complex, a bite angle of 81.63° was observed researchgate.net, while the basal angles in a copper complex ranged from 80.8° to 96.6° nih.gov.
A thorough analysis of these parameters provides fundamental insights into the steric and electronic interactions that govern the structure of the metal complex in the solid state.
Mass Spectrometry (LC-MS, HR-Mass)
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its metal complexes, providing definitive information on molecular weight and structural features. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the ligand and its complexes from reaction mixtures or biological matrices. High-resolution mass spectrometry (HR-MS) further affords the determination of the precise elemental composition, confirming the molecular formula with high accuracy.
In electrospray ionization (ESI), a soft ionization technique commonly used for such compounds, the ligand is typically observed as the protonated molecular ion [M+H]⁺. For metal complexes, ESI-MS spectra can reveal the mass of the entire complex cation, such as [M(L)Cl]⁺ or [M(L)₂]²⁺ (where L represents the ligand and M the metal ion), and can provide insights into the stoichiometry of the metal-ligand coordination. mdpi.com The isotopic distribution pattern observed in the mass spectrum is crucial for confirming the identity of the metal present in the complex.
Tandem mass spectrometry (MS/MS) experiments are employed to elucidate the structure by inducing fragmentation of the parent ion. The fragmentation of protonated this compound is expected to occur at the weakest bonds. Common fragmentation pathways would include the cleavage of the C-N and C-C bonds of the ethyl bridge connecting the aniline and pyridine moieties. This would lead to characteristic fragment ions corresponding to the 2-methylaniline and vinylpyridine or related radical cations. For instance, cleavage of the benzylic C-N bond would yield fragments with m/z values corresponding to the 2-methyl-N-ethylaniline cation and the pyridin-2-ylmethyl radical, or vice versa. The fragmentation patterns of aromatic amines and pyridine derivatives have been studied, providing a basis for interpreting the spectra of more complex molecules. nih.govmassbank.eunih.gov
High-resolution mass spectrometry, often utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high precision (typically <5 ppm error), which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgresearchgate.net This is particularly valuable for confirming the successful synthesis of the target ligand and its metal complexes.
| Ion Type | Description | Expected m/z (Monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | Protonated parent molecule of the ligand | 227.1543 | - |
| [C₈H₁₀N]⁺ | Fragment from cleavage of the ethyl bridge (aniline side) | 120.0808 | Cleavage of the N-CH₂ bond |
| [C₇H₈N]⁺ | Fragment from cleavage of the ethyl bridge (pyridine side) | 106.0651 | Cleavage of the CH₂-CH₂ bond |
| [M(L)Cl]⁺ (for a Cu(II) complex) | Complex cation with one ligand and one chloride ion | 323.0422 (for ⁶³Cu) | - |
Other Complementary Spectroscopic Techniques (e.g., Thermal Analysis)
Thermal analysis techniques, particularly thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), provide crucial information about the thermal stability, decomposition pathways, and composition of metal complexes of this compound. These methods are vital for understanding the material's behavior at elevated temperatures, which is important for applications in catalysis and materials science. aristonpubs.commdpi.com
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides quantitative information about decomposition processes, such as the loss of solvent molecules (e.g., water or ethanol), the degradation of the organic ligand, and the formation of a final stable residue, which is often a metal oxide. researchgate.net The thermal decomposition of coordination complexes typically occurs in distinct, sequential steps. mdpi.com
For a hypothetical hydrated metal complex of this compound, a typical TGA curve would exhibit an initial weight loss at lower temperatures (e.g., <150 °C), corresponding to the removal of lattice or coordinated water molecules. nih.gov Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand. The temperature at which this decomposition begins is a measure of the complex's thermal stability. The coordination of the ligand to the metal ion generally enhances its thermal stability compared to the free ligand. aristonpubs.com
The decomposition pattern can also offer insights into the stoichiometry of the complex. By comparing the observed percentage mass loss at each step with the calculated theoretical values, the composition of the intermediate and final products can be inferred. semanticscholar.org For example, the final residue at the end of the analysis in an air atmosphere is typically the most stable metal oxide, confirming the metal content of the original complex. researchgate.net The kinetic and thermodynamic parameters of the decomposition steps can also be calculated from the thermograms to further characterize the material's stability. aristonpubs.com
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) Observed | Mass Loss (%) Calculated | Assignment |
|---|---|---|---|---|
| 1 | 80 - 150 | ~5.0 | 5.2 | Loss of two hydrated water molecules (2H₂O) |
| 2 | 250 - 400 | ~32.0 | 32.5 | Decomposition of the pyridine and ethyl part of the ligand |
| 3 | 400 - 600 | ~31.0 | 31.2 | Decomposition of the 2-methylaniline moiety |
| - | > 600 | Final Residue (~23.0%) | Formation of stable metal oxide (e.g., CuO) |
Supramolecular Chemistry and Intermolecular Interactions in 2 Methyl N 2 Pyridin 2 Ylethyl Aniline Systems
Investigation of Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonding is a highly directional and relatively strong non-covalent interaction that plays a pivotal role in determining the crystal packing of molecules containing suitable functional groups. In the case of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor.
The following table summarizes common hydrogen bond motifs observed in related crystalline structures:
| Compound/System | Hydrogen Bond Type | Resulting Motif |
| N-Benzylaniline Derivatives | N-H···π | Infinite Chains iucr.orgresearchgate.net |
| Aniline-Pyridine Co-crystals | N-H···N | Dimers, Chains nih.govmdpi.com |
| Protonated Oligoanilines | N-H···O (with counter-ion) | Ion-pair interactions nih.gov |
Role of π-π Stacking and Other Aromatic Interactions in Crystal Packing
The presence of two aromatic rings, a phenyl and a pyridyl group, in this compound makes π-π stacking interactions a significant contributor to the stabilization of its crystal structure. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face (C-H···π), and offset or slipped-stack arrangements.
In many crystal structures of compounds containing both pyridine and aniline (B41778) rings, π-π stacking is a prevalent feature, with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Å. nih.gov For example, in the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are π-π stacked into columns with an interplanar separation of 3.8537 (8) Å. nih.gov The flexible ethyl spacer in this compound introduces the possibility of both intramolecular and intermolecular π-π stacking. rsc.org Intramolecular stacking, where the phenyl and pyridyl rings of the same molecule interact, would lead to a folded conformation. rsc.org Intermolecular stacking, on the other hand, would contribute to the formation of extended assemblies. The balance between these two modes of interaction would be influenced by steric factors, such as the position of the methyl group on the aniline ring, and the presence of other competing intermolecular forces like hydrogen bonding.
The following table presents typical π-π stacking parameters found in related aromatic compounds:
| Interaction Type | Typical Centroid-Centroid Distance (Å) | Geometric Arrangement |
| Face-to-Face | 3.5 - 3.8 | Parallel displacement of rings |
| Edge-to-Face (C-H···π) | ~5.0 (H to centroid) | Perpendicular orientation of rings |
| Intermolecular Stacking | 3.6 - 4.0 | Formation of columns or layers nih.gov |
| Intramolecular Stacking | Dependent on linker flexibility | Folded molecular conformation rsc.org |
Metallophilic Interactions within Polymeric or Dimeric Metal Complexes
This compound is a bidentate N,N'-donor ligand, capable of coordinating to metal centers through the nitrogen atoms of the aniline and pyridine moieties. The self-assembly of such ligands with metal ions can lead to the formation of a diverse range of coordination polymers and discrete polynuclear complexes. rsc.orgresearchgate.net In the context of d10 metal ions such as cadmium(II) and silver(I), the possibility of metallophilic interactions arises. These are weak, attractive forces between closed-shell metal ions, which can play a significant role in the stabilization of dimeric or polymeric structures.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the prevalence of several key interactions. Based on studies of similar compounds, H···H contacts are likely to be the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov Other significant contacts would include C···H/H···C interactions, indicative of C-H···π and other van der Waals forces, and N···H/H···N contacts, corresponding to the N-H···N hydrogen bonds discussed earlier. The analysis would also be able to identify and quantify the contribution of π-π stacking interactions through characteristic features on the Hirshfeld surface and in the fingerprint plots.
The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for related organic molecules:
| Intermolecular Contact | Typical Contribution (%) | Associated Interaction Type |
| H···H | 30 - 50 | Van der Waals forces nih.govnih.gov |
| C···H/H···C | 15 - 25 | C-H···π interactions, Van der Waals nih.gov |
| N···H/H···N | 5 - 15 | Hydrogen bonding nih.gov |
| O···H/H···O (if applicable) | 10 - 20 | Hydrogen bonding |
| π···π stacking | Visible as distinct regions in fingerprint plots | Aromatic interactions |
Self-Assembly Processes and Hierarchical Structural Formation
The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, are central to understanding the formation of crystalline materials and coordination polymers. This compound, as a flexible bidentate ligand, is an excellent candidate for participating in self-assembly processes, particularly in the presence of metal ions. rsc.orgresearchgate.net The coordination of the N-donor sites to a metal center provides the initial and strongest interaction, forming the primary structure of the assembly. The final, hierarchical structure is then directed by the interplay of weaker, non-covalent interactions such as hydrogen bonding and π-π stacking.
The flexibility of the ethyl linker in this compound allows it to adopt different conformations to accommodate the geometric preferences of various metal centers, leading to a variety of supramolecular architectures. researchgate.netacs.orgacs.org For example, with linearly coordinating metal ions, it could form simple linear chains, while with metal ions that prefer tetrahedral or octahedral geometries, more complex three-dimensional networks could be assembled. The methyl group on the aniline ring can also play a role in directing the self-assembly process through steric hindrance, potentially favoring the formation of discrete assemblies over extended polymers. The study of these self-assembly processes is crucial for the rational design of new materials with specific topologies and functions, a key goal of crystal engineering. ias.ac.in
Electrochemical Studies of 2 Methyl N 2 Pyridin 2 Ylethyl Aniline Metal Complexes
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. For metal complexes of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, CV provides critical insights into the reversibility of electron transfer processes, the stability of different oxidation states, and the kinetics of electron transfer.
In a typical CV experiment, the potential applied to a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events.
Studies on analogous metal complexes with ligands containing pyridine (B92270) and aniline (B41778) functionalities have demonstrated that the redox processes can be either metal-centered or ligand-centered. For instance, in many transition metal complexes, the M(II)/M(III) or M(II)/M(I) couples are observed, indicating that the metal ion is the primary site of electron transfer. The shape and separation of the anodic and cathodic peaks in the voltammogram provide information about the reversibility of these processes. A reversible one-electron process is typically characterized by a peak separation (ΔEp) of approximately 59 mV at room temperature.
The solvent and supporting electrolyte used in the CV measurements play a crucial role in the observed redox behavior. Non-aqueous solvents like acetonitrile, dichloromethane, and dimethylformamide are commonly employed for these studies as they offer a wide potential window and can dissolve a variety of metal complexes. The choice of supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), ensures the conductivity of the solution without interfering with the redox processes of the complex.
Determination of Standard and Quasi-Reversible Redox Potentials
The standard redox potential (E°) is a fundamental thermodynamic property of a redox couple and can be estimated from cyclic voltammetry data. For a reversible couple, the formal potential (E°') is typically approximated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' ≈ (Epa + Epc) / 2. This value is often reported relative to a standard reference electrode, such as the ferrocene/ferrocenium (Fc/Fc+) couple, which allows for comparison of redox potentials across different studies and solvent systems.
Many metal complexes of ligands similar to this compound exhibit quasi-reversible behavior. In such cases, the electron transfer kinetics are not infinitely fast, leading to a peak separation greater than 59 mV for a one-electron process. For quasi-reversible systems, the determination of the formal potential remains the same, but the increased peak separation provides qualitative information about the slower electron transfer rates.
The redox potentials of these complexes are highly dependent on the nature of the central metal ion. For example, the redox potentials for the M(II)/M(III) couple in first-row transition metal complexes generally follow a trend that can be related to the ionization energies of the metals.
Below is a hypothetical data table illustrating the kind of electrochemical data that would be obtained from cyclic voltammetry studies of metal complexes with this compound.
| Complex | Redox Couple | Epa (V vs. Fc/Fc+) | Epc (V vs. Fc/Fc+) | E°' (V vs. Fc/Fc+) | ΔEp (mV) | Reversibility |
| Fe(L)₂₂ | Fe(III)/Fe(II) | +0.55 | +0.47 | +0.51 | 80 | Quasi-reversible |
| Cu(L)₂₂ | Cu(II)/Cu(I) | -0.20 | -0.30 | -0.25 | 100 | Quasi-reversible |
| Ni(L)₂₂ | Ni(II)/Ni(I) | -0.85 | -0.96 | -0.91 | 110 | Quasi-reversible |
| Ru(L)₃₂ | Ru(III)/Ru(II) | +1.10 | +1.03 | +1.07 | 70 | Reversible |
L = this compound. Data is hypothetical and for illustrative purposes.
Influence of Ligand Environment and Metal Oxidation State on Electrochemical Properties
The electrochemical properties of metal complexes are profoundly influenced by the ligand environment. The electronic and steric properties of the this compound ligand play a critical role in tuning the redox potentials of the metal center.
The electron-donating or electron-withdrawing nature of the substituents on the ligand framework can significantly alter the electron density at the metal center. The 2-methyl group on the aniline ring is an electron-donating group, which increases the electron density on the nitrogen atom and, consequently, on the metal center. This increased electron density generally makes the metal center easier to oxidize, resulting in a cathodic shift (more negative) of the M(II)/M(III) redox potential. Conversely, it would make the metal center more difficult to reduce, leading to a cathodic shift of the M(II)/M(I) potential.
The coordination geometry of the complex, which is dictated by the steric constraints of the ligand and the preferred coordination number of the metal ion in a particular oxidation state, also has a significant impact on the redox potentials. For example, if a change in the metal's oxidation state is accompanied by a significant reorganization of the coordination sphere, the electron transfer process is likely to be slower and less reversible.
The metal's oxidation state itself influences the electronic properties of the complex. Higher oxidation states are generally more oxidizing (have more positive redox potentials). The stability of a particular oxidation state is a key factor; if a metal ion is particularly stable in a certain oxidation state due to its electronic configuration and the ligand field, the potentials to move away from this state will be more extreme.
Photoelectrochemical Response and Photovoltaic Applications
Metal complexes that exhibit rich electrochemical and photophysical properties are of great interest for applications in photoelectrochemistry and photovoltaics, such as in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule (a sensitizer) absorbs light, leading to an excited state from which an electron is injected into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂).
For a metal complex of this compound to be effective as a photosensitizer, it must possess several key properties. It should have strong absorption in the visible and/or near-infrared region of the electromagnetic spectrum. Upon photoexcitation, the complex must be able to inject an electron into the semiconductor's conduction band. This requires the excited-state oxidation potential of the complex to be more negative than the conduction band edge of the semiconductor.
Following electron injection, the oxidized complex must be efficiently regenerated by a redox mediator in the electrolyte. This necessitates that the ground-state oxidation potential of the complex is more positive than the redox potential of the mediator. Cyclic voltammetry is crucial for determining these ground and excited-state redox potentials. The ground-state oxidation potential is measured directly, while the excited-state potential can be estimated using the ground-state potential and the energy of the lowest-energy electronic transition (obtained from absorption or emission spectroscopy).
Structure Reactivity and Structure Property Relationships in 2 Methyl N 2 Pyridin 2 Ylethyl Aniline Chemistry
Design Principles for Modulating Ligand Electronic and Steric Properties
The design of ligands such as 2-methyl-N-(2-pyridin-2-ylethyl)aniline for specific applications in coordination chemistry and catalysis hinges on the precise control of their electronic and steric properties. These properties are primarily modulated by introducing various substituents onto the pyridine (B92270) and aniline (B41778) rings.
Electronic Properties: The electronic nature of the ligand is a critical factor in determining the stability and reactivity of its metal complexes. The electron-donating or electron-withdrawing character of substituents on the aromatic rings directly influences the electron density at the nitrogen donor atoms.
Pyridine Ring Modification: Introducing electron-donating groups (e.g., methoxy, amino) onto the pyridine ring increases the electron density on the pyridinic nitrogen, enhancing its σ-donating ability to a coordinated metal center. Conversely, electron-withdrawing groups (e.g., halides, nitro) decrease the basicity of the pyridine nitrogen.
Steric Properties: The steric bulk of the ligand plays a crucial role in controlling the coordination geometry around the metal center, the number of coordinated ligands, and the accessibility of the metal center to substrates in catalytic reactions.
Aniline Ring Substitution: The placement of the methyl group at the ortho-position of the aniline ring in this compound introduces significant steric hindrance around the anilinic nitrogen. This steric bulk can influence the bond angles and distances in the resulting metal complex and may prevent the coordination of multiple ligands to the metal center.
Pyridine Ring Substitution: Similarly, bulky substituents on the pyridine ring, particularly at the 6-position, can create a sterically demanding coordination pocket.
The interplay of these electronic and steric effects allows for the fine-tuning of the ligand's properties to achieve desired outcomes in coordination and catalysis.
Correlation between Ligand Structural Features and Metal Coordination Geometries
The structural features of this compound and its derivatives are intrinsically linked to the coordination geometries of their metal complexes. The denticity of the ligand, the nature of the metal ion, and the presence of other coordinating species all contribute to the final geometry. As a bidentate ligand, this compound is expected to form a chelate ring upon coordination to a metal center through its pyridinic and anilinic nitrogen atoms.
The coordination geometries observed for metal complexes of analogous N-(2-pyridin-2-ylethyl)aniline ligands are diverse and include:
Distorted Tetrahedral: This geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II).
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Pd(II) and Pt(II). researchgate.net
Square-Pyramidal and Octahedral: These geometries are often adopted by transition metals like Cu(II), Ni(II), and Co(II), where additional ligands or solvent molecules can coordinate to the metal center.
The 2-methyl group in this compound is anticipated to have a notable impact on the coordination geometry. The steric hindrance it imposes may lead to greater distortion from ideal geometries and could favor lower coordination numbers.
| Metal Ion | Typical Coordination Geometry with Pyridine-Aniline Ligands | Potential Influence of the 2-Methyl Group |
| Pd(II) | Square Planar | Increased distortion from planarity |
| Cu(II) | Square-Pyramidal or Distorted Octahedral | May favor five-coordination over six-coordination |
| Zn(II) | Distorted Tetrahedral | Further distortion of the tetrahedral geometry |
Impact of Substituents on Catalytic Activity and Selectivity
Metal complexes of N-(2-pyridin-2-ylethyl)aniline and its derivatives have shown significant promise as catalysts in various organic transformations, including polymerization and transfer hydrogenation reactions. The substituents on the ligand framework are a powerful tool for tuning the catalytic activity and selectivity of these complexes.
Electronic Effects: The electronic properties of the ligand can influence the electrophilicity of the metal center, which is often a key factor in catalysis.
In olefin polymerization, for instance, more electron-withdrawing groups on the ligand can lead to a more electrophilic metal center, which may enhance the catalytic activity.
Conversely, in reactions where oxidative addition is a key step, more electron-donating ligands that increase electron density on the metal can facilitate this process and improve catalytic performance.
Steric Effects: The steric environment around the metal center can have a profound impact on both the activity and selectivity of a catalyst.
Selectivity: The steric bulk of the ligand can create a chiral or shaped pocket around the metal center, which can be exploited to control the stereoselectivity or regioselectivity of a reaction. For example, in asymmetric catalysis, bulky ligands are often used to create a chiral environment that favors the formation of one enantiomer over the other.
| Catalytic Reaction | Effect of Electron-Donating Groups (e.g., 2-methyl) | Effect of Increased Steric Hindrance (e.g., 2-methyl) |
| Olefin Polymerization | May decrease activity by reducing metal electrophilicity | Can increase polymer molecular weight by slowing down chain termination |
| Transfer Hydrogenation | Can enhance activity by increasing the hydricity of a metal-hydride intermediate | May decrease activity by hindering substrate binding |
Relationship between Molecular Structure and Electrochemical Behavior
The electrochemical behavior of this compound and its metal complexes is dictated by the electronic properties of the molecule. The redox potentials of these compounds are sensitive to the nature of the substituents on the aromatic rings and the identity of the coordinated metal ion.
The electrochemical properties of the free ligand, this compound, will be influenced by the presence of the electron-donating 2-methyl group. This group is expected to make the aniline moiety easier to oxidize compared to the unsubstituted N-(2-pyridin-2-ylethyl)aniline.
Upon coordination to a metal center, the electrochemical behavior becomes more complex. The redox events may be centered on the metal, the ligand, or be a combination of both.
Metal-Centered Redox Processes: The electron-donating 2-methyl group will increase the electron density on the metal center, generally making it easier to oxidize (a more negative reduction potential).
Ligand-Centered Redox Processes: The coordination to a metal center will typically make the ligand more difficult to oxidize, as the nitrogen lone pairs are involved in bonding.
Future Research Directions and Perspectives for 2 Methyl N 2 Pyridin 2 Ylethyl Aniline Research
Exploration of Novel Metal-Organic Frameworks and Coordination Polymers
The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) have become a cornerstone of modern materials chemistry, owing to their potential applications in gas storage, separation, and catalysis. The bidentate N,N'-chelating nature of molecules structurally related to 2-methyl-N-(2-pyridin-2-ylethyl)aniline makes them excellent candidates for constructing such crystalline materials. nih.gov
Future research will likely focus on systematically reacting this compound with a variety of metal ions, particularly from the transition series, to generate new MOFs and CPs. The flexibility of the ethyl linker and the rotational freedom of the aromatic rings could lead to the formation of diverse and complex topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgrsc.org By carefully selecting metal centers with specific coordination geometries and introducing auxiliary ligands like polycarboxylates, researchers can aim to create porous materials with tailored pore sizes and functionalities. universityofgalway.ie The resulting frameworks could be investigated for their ability to selectively adsorb gases, encapsulate guest molecules, or serve as heterogeneous catalysts.
| Potential Metal Ion | Expected Coordination Geometry | Potential Framework Dimensionality | Potential Application |
| Zinc(II) | Tetrahedral, Octahedral | 2D, 3D | Luminescence, Gas Adsorption |
| Copper(II) | Square Planar, Octahedral | 1D, 2D, 3D | Catalysis, Magnetic Materials |
| Cadmium(II) | Octahedral | 1D, 3D | Sensing, Luminescence |
| Manganese(II) | Octahedral | 3D | Magnetic Materials, Adsorption |
Development of Highly Efficient and Selective Catalytic Systems
Complexes derived from pyridine (B92270) and aniline (B41778) ligands have demonstrated significant potential in catalysis. The exploration of this compound complexes as catalysts represents a promising frontier. Research in this area could involve synthesizing a library of its metal complexes (e.g., with palladium, rhodium, iridium) and screening their activity in various organic transformations.
Given the structural similarities to ligands used in known catalytic processes, future studies could investigate the application of these new complexes in reactions such as C-H activation, cross-coupling reactions, and hydrogenation. researchgate.net The electronic properties of the ligand, influenced by the methyl group on the aniline ring, can be fine-tuned to modulate the reactivity and selectivity of the metal center. Furthermore, immobilizing these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts, enhancing their practical utility and environmental sustainability. For instance, palladium(II) complexes of similar aniline derivatives have been evaluated for the polymerization of methyl methacrylate (B99206). researchgate.net
Integration with Nanoscience for Advanced Hybrid Materials
The convergence of coordination chemistry and nanoscience opens up opportunities for creating advanced hybrid materials with synergistic properties. Future work could explore the integration of this compound or its metal complexes with various nanomaterials, such as nanoparticles, nanotubes, and nanosheets.
One potential direction is the development of organic-inorganic hybrid materials. For example, polyaniline, a related polymer, has been grafted onto TiO2 nanoparticles to create nanocomposites for fuel cell applications. nih.gov Similarly, complexes of this compound could be anchored onto the surface of semiconductor nanoparticles (e.g., TiO2, ZnO) to create photosensitizers for applications in solar energy conversion or photocatalysis. The ligand's coordinating groups could facilitate strong electronic coupling between the molecular complex and the nanoparticle, enabling efficient charge transfer. Another avenue involves incorporating these complexes into polymer matrices to develop functional nanocomposites for sensing, electronics, or biomedical applications.
Application of Advanced Machine Learning and AI in Predictive Molecular Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired functions. nih.govnih.gov In the context of this compound, these computational tools can significantly accelerate research and development.
Future research could employ ML models to predict the properties of potential metal complexes of this ligand. By training algorithms on existing databases of coordination compounds, it may be possible to forecast key characteristics such as stability, electronic structure, catalytic activity, and adsorption properties. nih.gov This predictive capability would allow researchers to prioritize synthetic efforts on the most promising candidates. Furthermore, generative AI models could be used to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced binding affinity for a particular metal ion or improved catalytic turnover frequency. nih.gov
| AI/ML Application | Research Goal | Potential Outcome |
| Property Prediction | Forecast stability and catalytic activity of new metal complexes. | Prioritization of synthetic targets. |
| Generative Design | Design novel ligand derivatives with enhanced functionalities. | Discovery of superior ligands for catalysis or materials science. |
| High-Throughput Screening | Virtually screen large libraries of potential complexes for specific applications. | Rapid identification of lead candidates for experimental validation. |
Expanding the Scope of Chemical Transformations Mediated by its Complexes
Building on the development of new catalytic systems, a dedicated research direction would be to expand the range of chemical reactions that can be effectively mediated by complexes of this compound. The unique steric and electronic environment provided by this ligand could enable novel reactivity or enhance selectivity in known transformations.
Future investigations could target challenging and synthetically valuable reactions. For example, rhodium(III)-catalyzed C-H activation and amidation have been achieved with arenes bearing pyridine directing groups. researchgate.net Complexes of the target ligand could be explored for similar transformations, potentially offering different substrate scopes or reaction efficiencies. Other areas of interest could include asymmetric catalysis, where chiral versions of the ligand could be synthesized to induce enantioselectivity, and polymerization reactions, where the complexes could act as initiators or catalysts to produce polymers with controlled microstructures. researchgate.net A systematic study of the reactivity of its complexes with various metals would be crucial to uncovering new and valuable chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-N-(2-pyridin-2-ylethyl)aniline, and how can purity be validated?
- Methodology :
- Reductive amination is a common approach for similar aniline derivatives. React 2-methylaniline with 2-(pyridin-2-yl)acetaldehyde in the presence of a reducing agent (e.g., NaBHCN) under inert conditions. Use polar aprotic solvents (e.g., DMF) and monitor via TLC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Validation : Confirm purity via H NMR (e.g., aromatic proton integration, absence of extraneous peaks) and LC-MS to verify molecular ion peaks .
Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?
- Methodology :
- NMR Analysis : Key H NMR signals include aromatic protons (δ 6.8–7.5 ppm for pyridine and benzene rings) and methylene protons (δ 3.5–4.0 ppm for –CH– groups). Coupling constants (e.g., J = 7.1 Hz for aromatic protons) aid in confirming substitution patterns .
- FTIR : Look for N–H stretching (~3400 cm) and C=N/C–N vibrations (~1600 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 213.1 (calculated exact mass: 213.15 g/mol) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodology :
- Solubility : Test in common solvents (e.g., DMSO, methanol, chloroform). Pyridine moieties enhance solubility in polar solvents, while the aromatic backbone may require sonication for dissolution .
- Stability : Store under argon at –20°C to prevent oxidation. Monitor degradation via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen may act as a Lewis base in coordination chemistry .
- Molecular Docking : Simulate interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling reactions) to design targeted experiments .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- Multi-Technique Validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with NMR/IR to resolve ambiguities. For instance, crystallographic data can confirm bond angles and torsional strain in the pyridinylethyl chain .
- Dynamic NMR : Use variable-temperature H NMR to study conformational exchange in flexible regions (e.g., –CH– groups) .
Q. How does the compound’s structure influence its environmental persistence and toxicity?
- Methodology :
- Biodegradation Studies : Expose to bacterial strains expressing aniline dioxygenase (e.g., Pseudomonas spp.) and monitor degradation via GC-MS. Pyridine substituents may reduce enzymatic activity compared to simpler anilines .
- Toxicological Profiling : Use in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., ProTox-II) to predict carcinogenic potential. Compare with structurally similar carcinogens like benzidine .
Q. What are the challenges in using this compound as a ligand in coordination chemistry?
- Methodology :
- Metal Coordination Tests : Titrate with transition metals (e.g., Cu(II), Pd(II)) in methanol and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes.
- Crystallographic Validation : Solve crystal structures of metal complexes to confirm binding modes (e.g., monodentate vs. bidentate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
